molecular formula C15H11BrN2O2 B14802946 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14802946
M. Wt: 331.16 g/mol
InChI Key: VHMNDJNPDNYFBP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyloxy group at the 3-position and a bromine atom at the 8-position. The pyrido[1,2-a]pyrimidine core is a fused bicyclic system that combines a pyridine ring with a pyrimidine ring, making it an interesting target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Formed through nucleophilic substitution.

    Oxidized and Reduced Products: Formed through oxidation and reduction reactions.

    Cyclized Products: Formed through cyclization reactions

Scientific Research Applications

3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the bromine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

8-bromo-3-phenylmethoxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H11BrN2O2/c16-12-6-7-18-14(8-12)17-9-13(15(18)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

VHMNDJNPDNYFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C3C=C(C=CN3C2=O)Br

Origin of Product

United States

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